1-Oxa-8-azaspiro[4.5]decan-3-ol is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. The molecular formula of this compound is , with a molecular weight of approximately 157.21 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is documented in various chemical databases, including PubChem and BenchChem, where it is recognized for its structural characteristics and potential uses in scientific research.
1-Oxa-8-azaspiro[4.5]decan-3-ol falls under the category of spirocyclic compounds, which are characterized by the presence of two or more rings that share a single atom. This specific compound is classified as a nitrogen-containing heterocycle, which can exhibit diverse biological properties due to the presence of both nitrogen and oxygen in its structure.
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-ol can be achieved through several methods, with one common approach involving the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is typically conducted under controlled conditions to ensure the formation of the desired spirocyclic structure.
The synthetic route often includes:
The molecular structure of 1-Oxa-8-azaspiro[4.5]decan-3-ol features a spirocyclic arrangement that includes an oxygen atom within the ring system, contributing to its unique chemical properties. The InChI representation for this compound is provided as follows:
Key structural data include:
1-Oxa-8-azaspiro[4.5]decan-3-ol undergoes various chemical reactions, including:
The outcomes of these reactions depend on specific conditions such as temperature and pH levels, which must be optimized for each reaction type to yield desired products effectively.
The mechanism of action for 1-Oxa-8-azaspiro[4.5]decan-3-ol involves its interaction with biological targets, likely through enzyme inhibition or receptor modulation. Its spirocyclic structure allows it to effectively bind to certain molecular targets, potentially leading to various biological effects such as antitumor activity or modulation of neurotransmitter pathways. Further studies are required to elucidate the precise mechanisms involved.
1-Oxa-8-azaspiro[4.5]decan-3-ol exhibits several notable physical properties:
Chemical properties include:
These properties make it suitable for various applications in synthetic chemistry and medicinal research.
1-Oxa-8-azaspiro[4.5]decan-3-ol has potential applications in several scientific fields:
The spirocyclic core of 1-oxa-8-azaspiro[4.5]decan-3-ol is constructed via olefinic oxidative cyclization, a pivotal method for forming its oxygen-nitrogen bicyclic architecture. As demonstrated in seminal work, D,L-pipecolic acid serves as a precursor for synthesizing 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one through intramolecular cyclization under oxidative conditions. This process employs iodobenzene diacetate (PhI(OAc)₂) as an oxidant in methanol, triggering 5-exo-trig cyclization to form the critical spiro junction at C4 with >85% yield [4]. Alternative routes use acid-catalyzed cyclizations of keto-acid precursors, where the enol form spontaneously lactonizes, generating the 1-oxa-3-one intermediate. Subsequent sodium borohydride reduction yields the 3-ol derivative, though this route suffers from moderate stereoselectivity (∼3:1 dr) [5].
Table 1: Cyclization Methods for Spiro[4.5]decane Core Synthesis
Precursor | Cyclization Agent | Key Intermediate | Yield (%) |
---|---|---|---|
D,L-Pipecolic acid | PhI(OAc)₂/MeOH | 1-Oxa-6-azaspiro[4.5]decan-2-one | 85–90 |
4-Pentenoic acid | Hg(OAc)₂/THF | 1,6-Diazaspiro[4.5]dec-3-ene-2,7-dione | 75 |
δ-Ketoacid | H₂SO₄/Δ | 1-Oxa-8-azaspiro[4.5]decan-3-one | 65 |
Temperature optimization is critical: Cyclizations below 40°C minimize epimerization, while higher temperatures (80–100°C) accelerate ring closure but risk decomposition [4] [5].
Regioselective modification of 1-oxa-8-azaspiro[4.5]decan-3-ol focuses on three sites: (i) the N8 nitrogen, (ii) the C3 alcohol, and (iii) the spiro carbon (C4). Nitrogen functionalization is most straightforward due to its nucleophilicity. N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine achieves near-quantitative yields of N-Boc-1-oxa-8-azaspiro[4.5]decan-3-ol (CAS 240401-09-6). This derivative enhances solubility in organic solvents and prevents N8 side reactions during downstream modifications [2] [5].
C3 hydroxyl group reactions exhibit steric constraints from the spiro architecture. Mitsunobu reactions with phthalimide enable C3 amination but require strict anhydrous conditions (<30 ppm H₂O) to avoid byproducts. Alternatively, C3 etherification uses Williamson conditions (NaH/RBr in DMF), though bulkier alkyl halides (e.g., tert-butyl bromide) show <20% conversion due to the hindered environment [5] [7].
Table 2: Regioselective Modifications of 1-Oxa-8-azaspiro[4.5]decan-3-ol
Site | Reagent | Product | Yield (%) | Application |
---|---|---|---|---|
N8 | Boc₂O/Et₃N/CH₂Cl₂ | N-Boc-1-oxa-8-azaspiro[4.5]decan-3-ol | 95 | Protection for peptide coupling |
C3-OH | Phthalimide/DEAD/PPh₃ | C3-Amino derivative | 70 | Precursor for neurological agents |
C3-OH | NaH/CH₃I/DMF | 3-Methoxy-1-oxa-8-azaspiro[4.5]decane | 85 | Metabolic stability enhancement |
Asymmetric catalysis resolves challenges in stereocontrol during spirocycle synthesis. A notable advance is the palladium-catalyzed aminohydroxylation of cyclohexenylpiperidines, which installs the C3 alcohol with high enantioselectivity (up to 92% ee). This method uses Pd(OCOCF₃)₂ with (S)-t-BuPyOX ligand, generating the 1-oxa-8-azaspiro[4.5]decan-3-ol scaffold in a single step [4]. For N-heterocycle formation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) builds triazole-fused variants from alkyne-functionalized precursors, though this modifies the core ring size [7].
Organocatalysis also plays a role: L-proline-catalyzed aldol cyclizations between keto-piperidines and aldehydes yield spirocyclic lactols, which are oxidized to the target structure. While elegant, this route requires multi-step sequences (3–5 steps) and achieves only moderate overall yields (40–50%) [5].
Industrial synthesis of 1-oxa-8-azaspiro[4.5]decan-3-ol prioritizes batch processing due to existing infrastructure, with optimized protocols achieving kilogram-scale output. A representative batch process uses telescoped reactions: oxidative cyclization (Section 1.1) in a 500-gallon reactor, followed by in situ reduction with NaBH₄ at 0–5°C. This minimizes intermediate isolation and achieves 68% yield over three steps. Critical parameters include:
Continuous flow systems offer superior heat/mass transfer for hazardous steps. The N-Boc protection (Section 1.2) transitions seamlessly to flow, with Boc₂O and starting material pumped through a PTFE coil reactor (70°C, 10 min residence time). This boosts yield to 98% and reduces solvent use by 80% versus batch. However, solids formation during acidifications necessitates frequent reactor maintenance [5].
Table 3: Performance Comparison of Production Methods
Parameter | Batch Process | Continuous Flow |
---|---|---|
Scale Demonstrated | 50 kg | 5 kg (limited by equipment) |
Cyclization Yield | 85% | 92% |
Reaction Time | 12 hours | 30 minutes |
Solvent Consumption | 20 L/kg | 4 L/kg |
Key Limitation | Thermal runaway risk | Solids handling |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: